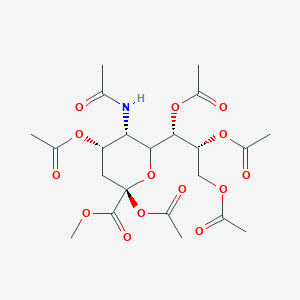
(1S,2R)-1-((2R,3S,4S,6R)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,2R)-1-((2R,3S,4S,6R)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate” is a complex organic molecule It features multiple functional groups, including acetamido, diacetoxy, and methoxycarbonyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor, often using acid or base catalysis.
Introduction of acetamido and diacetoxy groups: These functional groups can be introduced through acylation reactions, using reagents such as acetic anhydride and acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetamido and diacetoxy groups can be oxidized to form corresponding acids or ketones.
Reduction: The methoxycarbonyl group can be reduced to form an alcohol or aldehyde.
Substitution: The acetamido and diacetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetamido group might yield an acetic acid derivative, while reduction of the methoxycarbonyl group might yield a methanol derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In industry, the compound might be used as a precursor for the synthesis of specialty chemicals, such as pharmaceuticals or agrochemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might interact with a receptor to modulate its activity. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
(1S,2R)-1-((2R,3S,4S,6R)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: is similar to other acetamido and diacetoxy compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its specific stereochemistry. This combination can result in unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H31NO14 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
methyl (2R,4S,5S)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18-,19+,20?,22-/m0/s1 |
InChIキー |
MFDZYSKLMAXHOV-HRGSXGSOSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@H](C[C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


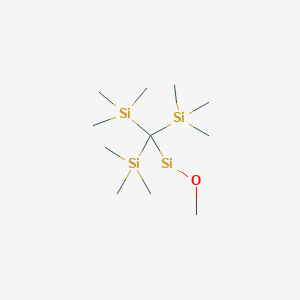

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
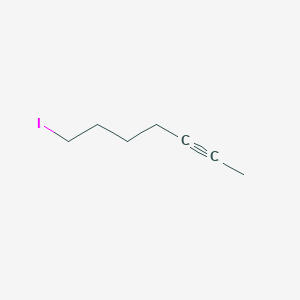
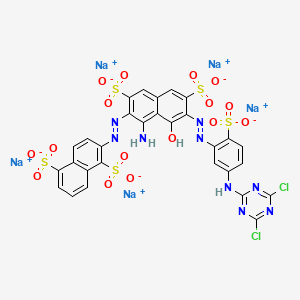
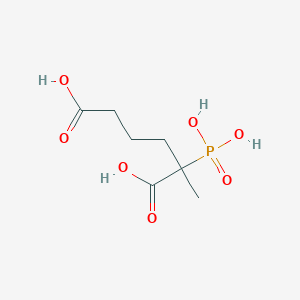

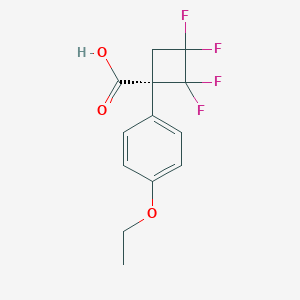

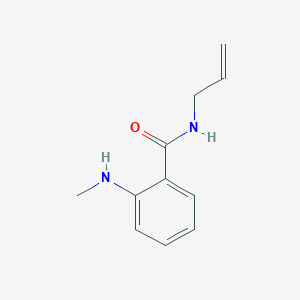
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)


![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
